1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride
Description
This compound is a bis-quaternary ammonium salt featuring a benzo[b][1]benzazepine core linked via a propyl chain to a piperidinium carboxamide moiety, with two chloride counterions. The benzo[b][1]benzazepine system is a bicyclic aromatic structure, while the piperidinium groups introduce positive charges, enhancing solubility in polar solvents. The dichloride salt form likely stabilizes the crystal lattice through ionic interactions and hydrogen bonding, as suggested by crystallographic principles .
Properties
CAS No. |
28027-99-8 |
|---|---|
Molecular Formula |
C28H38Cl2N4O |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C28H36N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-14H,1,6-8,15-22H2,(H2,29,33);2*1H |
InChI Key |
QKCHGFSKOPWXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2(CC[NH+](CC2)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound generally follows a modular approach:
- Construction of the benzo[b]benzazepine core or its derivatives.
- Introduction of the propyl linker bearing a reactive functional group.
- Coupling with piperidine derivatives to form the piperidinium moiety.
- Formation of the carboxamide functional group.
- Salt formation with dichloride ions.
This strategy is consistent with approaches reported for related benzazepine and piperidine derivatives in medicinal chemistry.
Synthesis of the Benzo[b]benzazepine Core
Although direct synthetic routes for the benzo[b]benzazepine core are scarce in the exact context of this compound, related benzazepine derivatives are commonly synthesized via cyclization reactions involving o-phenylenediamine derivatives and suitable aldehydes or amidinium salts under controlled conditions. For example, condensation of o-phenylenediamine with amidinium salts in ethanol or dichloromethane at low temperatures yields benzodiazepine intermediates, which can be further cyclized to benzazepine structures.
Preparation of the Propyl Linker and Piperidine Coupling
The propyl linker is typically introduced via nucleophilic substitution reactions. For instance, alkylation of nitrazepam with 1-bromo-2-chloroethane in the presence of sodium hydride in anhydrous dimethylformamide (DMF) yields an intermediate bearing a reactive chloroalkyl chain. This intermediate can then be reacted with cyclic amines such as piperidine derivatives in acetonitrile with potassium carbonate and sodium iodide to afford the linked piperidine moiety.
Formation of the Piperidinium Carboxamide Moiety
The carboxamide group on the piperidine ring is introduced via amide bond formation. A common method involves converting a carboxylic acid intermediate into an activated ester or acyl chloride, followed by coupling with an amine-containing piperidine derivative. For example, treatment of a carboxylic acid intermediate with thionyl chloride in anhydrous dichloromethane forms the acyl chloride, which is then reacted with the desired amine in the presence of coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt (1-Hydroxybenzotriazole), and diisopropylethylamine in DMF to yield the amide.
Salt Formation with Dichloride
The final step involves converting the free base form of the compound into its dichloride salt to improve stability and solubility. This is typically achieved by treating the compound with hydrochloric acid or other chloride sources under controlled conditions.
Detailed Synthetic Scheme (Hypothetical)
Research Findings and Notes
- The nucleophilic substitution reactions involving piperidine derivatives require anhydrous conditions and controlled temperatures to avoid side reactions.
- Amide bond formation using TBTU/HOBt coupling reagents is efficient and yields high purity products suitable for further biological evaluation.
- The benzo[b]benzazepine core synthesis may involve multiple steps of cyclization and oxidation, often requiring careful temperature control and purification steps.
- Salt formation with dichloride improves solubility and bioavailability of the compound, which is critical for pharmaceutical applications.
Summary Table of Reagents and Conditions
Chemical Reactions Analysis
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves its interaction with specific molecular targets and pathways. It is known to interact with γ-aminobutyric acid A (GABAA) receptors, leading to a decrease in brain serotonin concentrations . This interaction modulates the activity of neurotransmitters, resulting in its potential anxiolytic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Comparative Insights
Core Structure Diversity: The target compound’s benzo[b][1]benzazepine core is distinct from the piperidine (), pyrazolopyridine (), and diazepine () systems.
Charge and Solubility: The dichloride salt and dual quaternary ammonium groups in the target compound enhance aqueous solubility relative to neutral analogs () and monochloride salts (). This property is critical for bioavailability in drug design.
Hydrogen Bonding and Crystallinity :
- The target compound’s ionic nature and carboxamide group facilitate extensive hydrogen bonding, as inferred from Etter’s graph-set analysis . In contrast, ’s simpler structure may form fewer intermolecular interactions, leading to differences in crystal packing stability.
Pharmacological Implications :
- The benzazepine moiety is associated with CNS activity (e.g., dopamine receptor modulation), while piperidine derivatives () often target histamine or serotonin receptors. The pyrazolopyridine () and diazepine () cores may exhibit kinase or GABAergic activity, respectively.
Research Findings and Data
- Synthetic Challenges : The target compound’s bis-quaternary ammonium structure requires rigorous purification to isolate the dichloride salt, unlike neutral analogs ().
- Crystallographic Refinement : Software like SHELXL () and WinGX () would be essential for resolving its complex crystal structure, particularly anisotropic displacement parameters for the benzazepine core.
- Thermodynamic Stability : The dichloride salt’s lattice energy is likely higher than ’s hydrochloride due to stronger ionic interactions, impacting melting points and hygroscopicity.
Q & A
Basic: How can researchers optimize the synthesis of 1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride?
Answer:
Synthetic optimization should focus on stepwise purification and reaction condition control . For example:
- Membrane separation technologies (e.g., nanofiltration) can isolate intermediates with high polarity differences .
- Process control simulations (via CRDC subclass RDF2050108) can model reaction kinetics to minimize byproducts .
- Reference piperidine-derivative syntheses (e.g., benzyl-4-piperidone derivatives in ) for analogous ester hydrolysis or carboxamide formation steps .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC-MS : Quantify impurities (e.g., diastereomers or unreacted intermediates) using protocols similar to pharmaceutical reference standards ( ) .
- NMR spectroscopy : Assign stereochemistry using 2D NOESY or COSY, particularly for the benzo[b][1]benzazepine and piperidinium moieties .
- X-ray crystallography : Resolve crystal packing anomalies, especially for dichloride counterion interactions .
Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
Answer:
- Theoretical alignment : Link SAR contradictions to discrepancies in molecular modeling parameters (e.g., force fields for piperidinium conformers) .
- Methodological triangulation : Cross-validate using in vitro binding assays (e.g., receptor affinity) and in silico docking simulations .
- Re-examine prior SAR frameworks ( ) to identify overlooked variables, such as solvent polarity effects on carboxamide ionization .
Advanced: What experimental design strategies minimize bias in assessing this compound’s pharmacokinetic properties?
Answer:
- Factorial design : Test variables (e.g., pH, temperature) systematically to isolate their effects on bioavailability .
- Control groups : Use structurally analogous piperidinium derivatives (e.g., 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride in ) as internal standards .
- Blinded analysis : Implement dual-column chromatography ( ) to reduce technician bias in metabolite quantification .
Theoretical: How to select a theoretical framework for studying this compound’s neuropharmacological effects?
Answer:
- Guiding Principle 2 ( ): Anchor hypotheses to established theories (e.g., dopaminergic receptor modulation) to guide assay selection .
- Mechanistic modeling : Use kinetic models of piperidinium interactions with ion channels (e.g., NMDA receptor antagonism) .
- Cross-disciplinary integration : Apply CRDC subclass RDF2050103 (chemical engineering design) to predict blood-brain barrier penetration .
Methodological: What strategies improve reproducibility in synthesizing and testing this compound?
Answer:
- Standardized protocols : Adopt ICH Q3A/B guidelines ( ) for impurity profiling and stability testing .
- Open-source data sharing : Publish raw NMR/MS spectra in public repositories (e.g., PubChem, ) to enable cross-lab validation .
- Pre-registration : Detail synthetic routes and analytical parameters in open platforms ( ) to reduce publication bias .
Data Analysis: How to address variability in biological assay results for this compound?
Answer:
- Meta-analysis : Aggregate data from multiple assays (e.g., histamine receptor binding vs. kinase inhibition) using hierarchical Bayesian models .
- Error source mapping : Classify variability as intrinsic (e.g., piperidinium ring puckering) or extrinsic (e.g., solvent purity) via factorial ANOVA .
- Replicate stratification : Conduct triplicate experiments under CRDC subclass RDF2050107 (powder/particle technology) to control batch heterogeneity .
Advanced: What computational tools predict this compound’s interactions with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Model piperidinium-carboxamide flexibility using AMBER or CHARMM force fields .
- Density Functional Theory (DFT) : Calculate charge distribution for dichloride counterions to refine docking poses .
- Machine learning : Train models on PubChem datasets () to predict off-target binding .
Cross-Disciplinary: How can chemical engineering principles enhance scale-up of this compound?
Answer:
- Process intensification : Apply CRDC subclass RDF2050104 (membrane technologies) for continuous-flow synthesis .
- Thermodynamic profiling : Use DSC/TGA ( ) to optimize lyophilization protocols for dichloride salt stability .
- Risk assessment matrices : Align with OSHA HCS guidelines ( ) to mitigate hazards during pilot-scale production .
Ethical: What ethical considerations arise in preclinical studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
